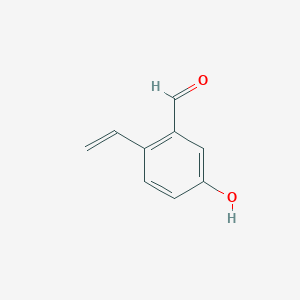

5-Hidroxi-2-vinilbenzaldehído

Descripción general

Descripción

5-Hydroxy-2-vinylbenzaldehyde is a chemical compound with the molecular formula C9H8O2 . It is often used in the synthesis of various polymers and other complex organic compounds .

Synthesis Analysis

The synthesis of 5-Hydroxy-2-vinylbenzaldehyde involves a well-defined block copolymer polystyrene-block-poly(2-hydroxy-5-vinylbenzaldehyde) (PS-b-PHVB). This is achieved by reversible addition–fragmentation chain transfer (RAFT) polymerization of HVB using a trithiocarbonate terminated polystyrene macro-chain transfer agent .Molecular Structure Analysis

The molecular structure of 5-Hydroxy-2-vinylbenzaldehyde is characterized by its molecular formula C9H8O2. It has an average mass of 148.159 Da and a monoisotopic mass of 148.052429 Da .Chemical Reactions Analysis

5-Hydroxy-2-vinylbenzaldehyde is involved in various chemical reactions, particularly in the formation of polymers. For instance, it is used in the synthesis of light-responsive fluorescent cross-linked polymeric micelles .Physical And Chemical Properties Analysis

5-Hydroxy-2-vinylbenzaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 237.2±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. It also has an enthalpy of vaporization of 49.3±3.0 kJ/mol and a flash point of 96.8±16.6 °C .Aplicaciones Científicas De Investigación

Química de Polímeros: Micelas Fluorescentes Responsivas a la Luz

5-Hidroxi-2-vinilbenzaldehído: se utiliza en la síntesis de copolímeros de bloque como poliestireno-bloque-poli(2-hidroxi-5-vinilbenzaldehído) (PS-b-PHVB), que pueden formar micelas poliméricas reticuladas responsivas a la luz . Estas micelas exhiben fluorescencia cuando se coordinan con iones Zn²⁺ y pueden controlarse mediante estímulos de luz, lo que las hace útiles en sistemas de administración de fármacos donde la liberación controlada es crucial.

Síntesis de Compuestos Heterocíclicos: Derivados de Furano

Este compuesto juega un papel en la síntesis de derivados de 5-hidroxifurano-2(5H)-ona, que son importantes en la creación de diversos compuestos biológicamente activos. Estos derivados tienen aplicaciones en química medicinal, particularmente por sus propiedades antitumorales, antibacterianas y antiinflamatorias .

Catálisis: Complejos de Molibdeno

This compound: es un precursor en la síntesis de complejos de molibdeno. Estos complejos, coordinados con ligandos de tipo aroil hidrazona, tienen aplicaciones potenciales como catalizadores de oxidación en reacciones químicas y como semiconductores en dispositivos electrónicos .

Mecanismo De Acción

Target of Action

It is known that benzaldehydes, a class of compounds to which 5-hydroxy-2-vinylbenzaldehyde belongs, have been found to target cellular antioxidation systems .

Mode of Action

Benzaldehydes are known to disrupt cellular antioxidation systems, which could be a potential mode of action for 5-hydroxy-2-vinylbenzaldehyde .

Biochemical Pathways

It is known that phenolic compounds, such as 5-hydroxy-2-vinylbenzaldehyde, are synthesized via the shikimate and phenylpropanoid pathways .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

5-Hydroxy-2-vinylbenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff bases. It interacts with amines to form imines, which are crucial intermediates in various biochemical processes. The compound’s hydroxyl group can participate in hydrogen bonding, enhancing its reactivity and interaction with enzymes and proteins. For instance, it can interact with enzymes like aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids .

Cellular Effects

5-Hydroxy-2-vinylbenzaldehyde influences various cellular processes. It has been observed to affect cell signaling pathways by modulating the activity of key signaling molecules. The compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism. Additionally, it has been shown to impact cellular redox states, influencing the balance between oxidation and reduction reactions within cells .

Molecular Mechanism

At the molecular level, 5-Hydroxy-2-vinylbenzaldehyde exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins, leading to enzyme inhibition or activation. The compound’s ability to form Schiff bases with amines is a key aspect of its molecular mechanism. This interaction can result in the modulation of enzyme activity and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxy-2-vinylbenzaldehyde can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that 5-Hydroxy-2-vinylbenzaldehyde can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 5-Hydroxy-2-vinylbenzaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At high doses, it can become toxic, leading to adverse effects such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

5-Hydroxy-2-vinylbenzaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenase, leading to the formation of carboxylic acids. The compound can also participate in redox reactions, influencing the levels of reactive oxygen species and other metabolites within cells. These interactions can affect metabolic flux and the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, 5-Hydroxy-2-vinylbenzaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with membrane-bound transporters can affect its distribution within different tissues .

Subcellular Localization

The subcellular localization of 5-Hydroxy-2-vinylbenzaldehyde is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations can enhance its interactions with specific biomolecules, leading to targeted effects on cellular processes. For instance, its localization within the mitochondria can influence mitochondrial function and energy metabolism .

Propiedades

IUPAC Name |

2-ethenyl-5-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-2-7-3-4-9(11)5-8(7)6-10/h2-6,11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQUNPCJOSWNFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Bicyclo[1.1.1]pentan-1-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1449981.png)

![(3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1449984.png)

![(8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1449995.png)